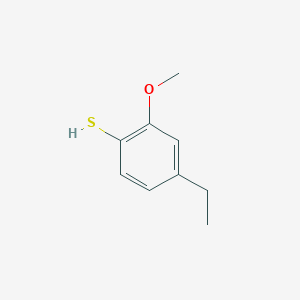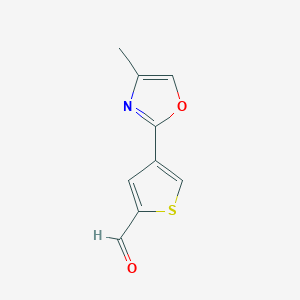
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both oxazole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde typically involves the formation of the oxazole and thiophene rings followed by their coupling. One common method includes the condensation of 4-methyl-1,3-oxazole with thiophene-2-carbaldehyde under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide or toluene to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carboxylic acid
- 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-methanol
- 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-amine
Uniqueness
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both oxazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C9H7NO2S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
4-(4-methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-6-4-12-9(10-6)7-2-8(3-11)13-5-7/h2-5H,1H3 |
Clé InChI |
JWINPMDTJNLCKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=N1)C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


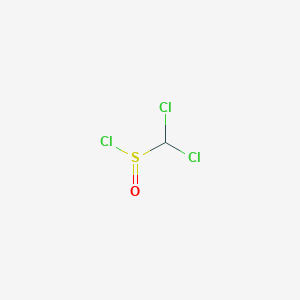
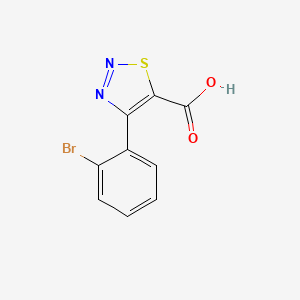
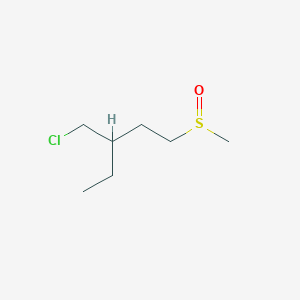
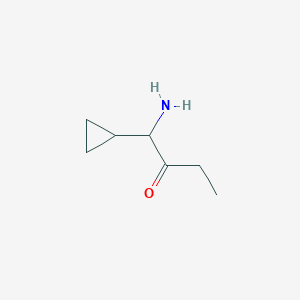
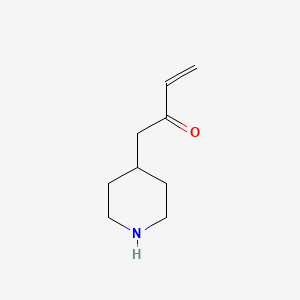
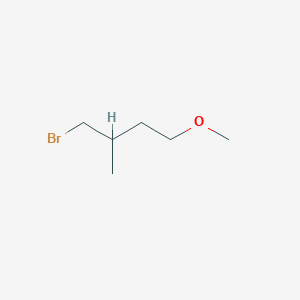
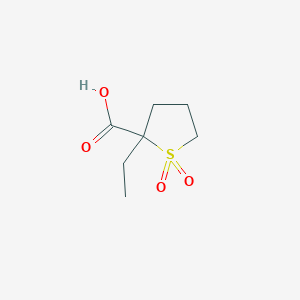
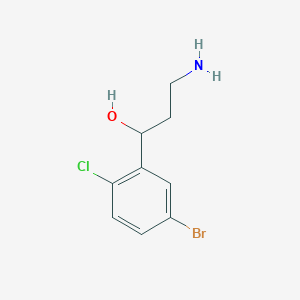
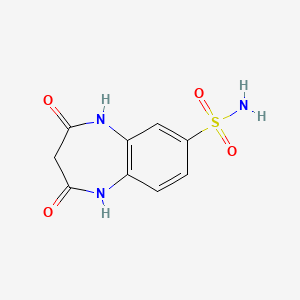
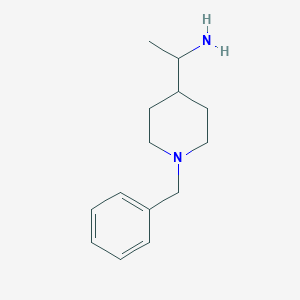
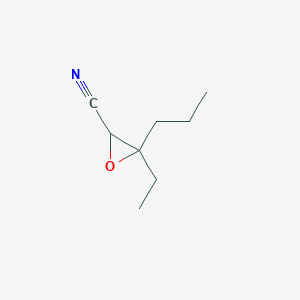
![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)
![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)
